molecular formula C9H15NO3 B13487322 1-Acetyl-6-methylpiperidine-3-carboxylic acid

1-Acetyl-6-methylpiperidine-3-carboxylic acid

Cat. No.: B13487322
M. Wt: 185.22 g/mol
InChI Key: TUVNLNCPOVYADC-UHFFFAOYSA-N
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Description

1-Acetyl-6-methylpiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-methylpiperidine-3-carboxylic acid typically involves the acylation of 6-methylpiperidine with acetic anhydride, followed by carboxylation. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used for substitution reactions, often in the presence of a base like pyridine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound ketone, while reduction could produce 1-acetyl-6-methylpiperidine-3-carbinol.

Scientific Research Applications

1-Acetyl-6-methylpiperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    1-Methylpiperidine-3-carboxylic acid: Similar structure but lacks the acetyl group, resulting in different reactivity and applications.

    1-Acetylpiperidine-3-carboxylic acid: Lacks the methyl group, which may affect its binding affinity and biological activity.

    6-Methylpiperidine-3-carboxylic acid: Lacks the acetyl group, leading to different chemical properties and uses.

Uniqueness: 1-Acetyl-6-methylpiperidine-3-carboxylic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-acetyl-6-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6-3-4-8(9(12)13)5-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)

InChI Key

TUVNLNCPOVYADC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)C)C(=O)O

Origin of Product

United States

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